molecular formula C6H14N2O B1625648 N,2-Dimethyl-2-(methylamino)propanamide CAS No. 88876-37-3

N,2-Dimethyl-2-(methylamino)propanamide

Cat. No.: B1625648
CAS No.: 88876-37-3
M. Wt: 130.19 g/mol
InChI Key: OJTGYSNKYWMIOA-UHFFFAOYSA-N
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Description

N,2-Dimethyl-2-(methylamino)propanamide is an organic compound with the molecular formula C6H14N2O It is a derivative of propanamide and is characterized by the presence of both dimethyl and methylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dimethyl-2-(methylamino)propanamide typically involves the reaction of dimethylamine with a suitable precursor such as 2-bromo-2-methylpropionamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

2-bromo-2-methylpropionamide+dimethylaminePropanamide, N,2-dimethyl-2-(methylamino)-\text{2-bromo-2-methylpropionamide} + \text{dimethylamine} \rightarrow \text{this compound} 2-bromo-2-methylpropionamide+dimethylamine→Propanamide, N,2-dimethyl-2-(methylamino)-

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethyl-2-(methylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N,2-Dimethyl-2-(methylamino)propanamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,2-Dimethyl-2-(methylamino)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with biological targets to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-(methylamino)propanamide
  • 2,2-Dimethyl-N-(3-methylphenyl)propanamide
  • N,N-Diethyl-2-methylpropanamide

Uniqueness

N,2-Dimethyl-2-(methylamino)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with molecular targets, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N,2-dimethyl-2-(methylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-6(2,8-4)5(9)7-3/h8H,1-4H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTGYSNKYWMIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10531794
Record name N,N~2~,2-Trimethylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88876-37-3
Record name N,N~2~,2-Trimethylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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